(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid
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Overview
Description
(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid is a compound that has garnered interest in various fields of scientific research. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring adds to its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperidine is subsequently reacted with a pyrazole derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a critical factor, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound, which is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The piperidine and pyrazole moieties contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds
(1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a boronic acid group.
(1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.
(1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-boronic acid: Similar structure but with the boronic acid group at a different position on the pyrazole ring.
Uniqueness
The uniqueness of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid lies in its combination of functional groups, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
[1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O4/c1-14(2,3)22-13(19)17-6-4-11(5-7-17)9-18-10-12(8-16-18)15(20)21/h8,10-11,20-21H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYESHNUWDCERJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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